3-AMINO-N-(3-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE
Description
3-Amino-N-(3-methylphenyl)-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused heterocyclic core containing sulfur (thiophene) and nitrogen (quinoline) atoms. The compound features a carboxamide group at position 2 and a 3-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₂₂H₂₁N₃O₂S, with a molecular weight of 391.49 g/mol.
Properties
IUPAC Name |
3-amino-N-(3-methylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-10-4-2-5-11(8-10)21-18(24)17-16(20)13-9-12-14(22-19(13)25-17)6-3-7-15(12)23/h2,4-5,8-9H,3,6-7,20H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZYPHQCTSQYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-N-(3-methylphenyl)-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[2,3-b]quinoline core. Its molecular formula is with a molecular weight of approximately 351.42 g/mol. The structural features contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
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In Vitro Studies :
- The compound was tested on breast cancer cell lines MDA-MB-231 and MCF-7. It demonstrated significant cytotoxicity as measured by the MTT assay, indicating its potential as an anticancer agent .
- Apoptosis assays revealed that treatment with the compound induced apoptosis in these cell lines, contributing to a reduction in the cancer stem cell (CSC) population .
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Mechanism of Action :
- The compound's mechanism involves the modulation of glycosphingolipid (GSL) expression on CSCs. It was observed that treatment led to a decrease in specific GSLs associated with tumor progression .
- Metabolic profiling indicated alterations in key metabolic pathways such as glycolysis and gluconeogenesis following treatment with the compound .
Comparative Efficacy
A comparative analysis of similar quinoline derivatives suggests that those incorporating an amide group exhibit enhanced anticancer activities. For instance, derivatives with varied substituents have been shown to exert potent effects against multiple cancer types through oxidative stress-mediated mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[2,3-b]quinoline derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]quinoline carboxamides exhibit significant pharmacological diversity depending on substituent variations. Below is a comparative analysis of structurally related compounds:
Structural and Functional Insights
Substituent Effects :
- Halogenated Aryl Groups (e.g., 3-chloro): Enhance cytotoxicity, as seen in Compound 1 (IC₅₀ < 10 µM for ovarian cancer) and Compound 7 (GI₅₀ = 2.3 µM in breast cancer) . Chlorine atoms likely improve target binding via hydrophobic interactions or halogen bonding.
- Methyl Groups : The 3-methylphenyl group in the target compound may improve metabolic stability compared to unsubstituted analogs, though this requires validation .
- Bulkier Substituents (e.g., phenylthiadiazolyl): While increasing molecular weight, these groups may reduce solubility, as observed in the screening compound (MolPort-000-711-818) .
- Therapeutic Potential: Compound 1 outperformed earlier thienoquinoline derivatives in ovarian cancer models, suggesting substituent positioning (3-chloro-2-methylphenyl) is critical for potency . Compound 7’s inhibition of phospholipase C highlights the role of thienoquinoline carboxamides in disrupting lipid signaling pathways in cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
